molecular formula C15H12ClN3 B4248367 4-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]aniline

4-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]aniline

Cat. No.: B4248367
M. Wt: 269.73 g/mol
InChI Key: STLDRKRATURVSM-UHFFFAOYSA-N
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Description

5-chloro-3’-(1H-pyrazol-3-yl)-2-biphenylamine is a heterocyclic compound that features a pyrazole ring fused to a biphenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3’-(1H-pyrazol-3-yl)-2-biphenylamine typically involves the reaction of 2-biphenylamine with 3-chloro-1H-pyrazole under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3’-(1H-pyrazol-3-yl)-2-biphenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

5-chloro-3’-(1H-pyrazol-3-yl)-2-biphenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3’-(1H-pyrazol-3-yl)-2-biphenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-vinyl-1H-pyrazole: Similar pyrazole structure but with a vinyl group.

    3-alkenyl-5-chloro-1H-pyrazole: Similar pyrazole structure with an alkenyl group.

Uniqueness

5-chloro-3’-(1H-pyrazol-3-yl)-2-biphenylamine is unique due to its biphenylamine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-chloro-2-[3-(1H-pyrazol-5-yl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-12-4-5-14(17)13(9-12)10-2-1-3-11(8-10)15-6-7-18-19-15/h1-9H,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLDRKRATURVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)Cl)N)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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